molecular formula C8H6ClN3S B024949 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine CAS No. 19922-07-7

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B024949
CAS RN: 19922-07-7
M. Wt: 211.67 g/mol
InChI Key: IUSHKZWNRIGLGO-UHFFFAOYSA-N
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Description

  • Introduction :

    • "3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine" is a compound within the thiadiazole class, characterized by various spectroscopic techniques and single-crystal X-ray diffraction (Kerru et al., 2019).
  • Synthesis Analysis :

    • Synthesis approaches include reactions with substituted salicylaldehyde, yielding Schiff bases, characterized by IR and NMR (H. Ling, 2007).
    • Another method involves a six-step process starting from 4-chlorobenzoic acid to synthesize derivatives (Chen et al., 2010).
  • Molecular Structure Analysis :

    • The molecular structure was analyzed using density functional theory (DFT), revealing details about bond lengths, angles, and torsion angles. The study also included an examination of the compound's electronic properties (Kerru et al., 2019).
  • Chemical Reactions and Properties :

    • The compound exhibits strong conjugative interactions and becomes more polarized due to the movement of π-electron clouds from donor to acceptor (Kerru et al., 2019).
  • Physical Properties Analysis :

    • The compound displayed a significant n→π* UV absorption peak, indicating potential application as a nonlinear optical (NLO) material (Kerru et al., 2019).
  • Chemical Properties Analysis :

    • The compound's electronic properties, including its Frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential map, were analyzed using optimized structures (Kerru et al., 2019).

Scientific Research Applications

Electronic and Optical Properties Study

  • Scientific Field: Computational Electronics .
  • Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative, has been studied for its significant electro-optic properties .
  • Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
  • Results: The material possesses superior properties and could be applied in optoelectronic device fabrications. The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Synthesis of Isoxazoline Sulfonate

  • Scientific Field: Organic Chemistry .
  • Application Summary: A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized .
  • Methods of Application: The compound was synthesized via a one-pot sequential strategy under sonication. The single crystal was then investigated using X-ray diffraction analysis .
  • Results: Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal. According to a Hirshfeld surface analysis, interactions H···H (28.9%), H···O/O···H (26.7%) and H···C/C···H (15.8%) make the largest contributions to crystal packing .

Anticancer Evaluation

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: The compound 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate was synthesized and evaluated for its in-vitro anticancer activity against human tumor cell lines .
  • Methods of Application: The compound was synthesized under ultrasonication by formylation of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and characterized by spectral studies .
  • Results: The compound showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to the standard drug vincristine sulphate .

Antioxidant Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(substitutedphenyl)-1H-pyrazol-5-yl)-1H-indole derivatives were reported as antioxidant agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Nonlinear Optics

  • Scientific Field: Computational Electronics .
  • Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative, has been studied for its significant electro-optic properties .
  • Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
  • Results: The material possesses superior properties and could be applied in optoelectronic device fabrications. The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Antioxidant Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(substitutedphenyl)-1H-pyrazol-5-yl)-1H-indole derivatives were reported as antioxidant agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound that could enhance its properties or activity.


properties

IUPAC Name

3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHKZWNRIGLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632992
Record name 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

CAS RN

19922-07-7
Record name 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19922-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yu, Y Huang, J Li, X Tang, W Wu… - The Journal of Organic …, 2018 - ACS Publications
A copper-catalyzed aerobic oxidative annulation reaction of 2-aminopyridine/amidine with isothiocyanate has been reported. This strategy involving C–N/N–S bond formations provides …
Number of citations: 13 pubs.acs.org

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